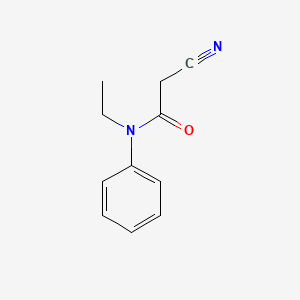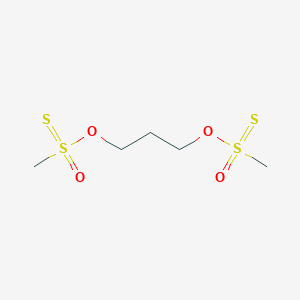
2-cyano-N-ethyl-N-phenylacetamide
Übersicht
Beschreibung
2-Cyano-N-ethyl-N-phenylacetamide is a chemical compound with the molecular formula C11H12N2O and a molecular weight of 188.23 . It is used for research purposes .
Synthesis Analysis
The synthesis of cyanoacetamides, such as this compound, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Molecular Structure Analysis
The molecular structure of this compound consists of a cyano group (-CN), an ethyl group (-C2H5), and a phenyl group (-C6H5) attached to an acetamide core (CH3CONH2) .Chemical Reactions Analysis
Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Wissenschaftliche Forschungsanwendungen
Solubility and Dissolution Properties
The solubility behavior of 2-phenylacetamide, closely related to 2-cyano-N-ethyl-N-phenylacetamide, has been studied in various solvents. This research is crucial for understanding its solubility and dissolution properties, which are essential in the development of separation and reaction processes in the industry (Li, Wu, & Liang, 2019).
Antimicrobial and Antidiabetic Properties
Various derivatives of 2-cyano-N-phenylacetamide have been synthesized and evaluated for their antimicrobial and antidiabetic properties. For example, compounds synthesized using this reagent showed promising results as antimicrobial agents against different bacterial and fungal strains (Ewies & Abdelsalaam, 2020). In another study, N-substituted derivatives demonstrated significant antidiabetic potential via inhibition of the α-glucosidase enzyme (Nazir et al., 2018).
Antioxidant and Anti-Inflammatory Activities
The synthesis and evaluation of certain derivatives of 2-cyano-N-arylacetamide have been carried out to assess their in vitro antioxidant and in vivo anti-inflammatory activities. These derivatives have shown promise in medical applications due to their therapeutic properties (Madhavi & Sreeramya, 2017).
Structure and Conformational Analysis
The structure and conformation of derivatives of 2-cyano-N-phenylacetamide have been studied to understand their chemical characteristics better. These studies are essential for designing molecules with specific properties and functions (Kislyi & Danilova, 2013).
Synthesis of Novel Heterocycles
2-cyano-N-phenylacetamide has been used in synthesizing various nitrogenous heterocycles with potential applications in pharmaceuticals and materials science. The synthesis of these heterocycles can lead to new drugs and materials with unique properties (Fadda et al., 2010).
Synthesis of Anticancer Agents
Derivatives of 2-cyano-N-phenylacetamide have been synthesized and evaluated for their potential as anticancer agents. Some derivatives have shown excellent inhibitory activity against various cancer cell lines, making them promising candidates for further research in cancer therapy (Konidena et al., 2018).
Wirkmechanismus
Target of Action
2-Cyano-N-ethyl-N-phenylacetamide is a derivative of cyanoacetamide . Cyanoacetamide derivatives are considered privileged structures and are one of the most important precursors for heterocyclic synthesis . They are extensively utilized as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Mode of Action
The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . This interaction with its targets leads to the formation of biologically active novel heterocyclic moieties .
Biochemical Pathways
It is known that cyanoacetamide derivatives, including this compound, are used in the synthesis of various organic heterocycles . These heterocycles may have diverse biological activities, which could affect multiple biochemical pathways.
Result of Action
It is known that many derivatives of cyanoacetamide have diverse biological activities . These activities could result in various molecular and cellular effects, depending on the specific derivative and its targets.
Action Environment
For instance, the synthesis of N-substituted cyanoacetamide involves stirring of ethyl cyanoacetate with amines at 70 °C for 6 hours , indicating that temperature could play a role in its reactivity.
Biochemische Analyse
Biochemical Properties
2-cyano-N-ethyl-N-phenylacetamide plays a significant role in biochemical reactions, particularly in the formation of biologically active compounds. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various substances. The compound can also interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions. These interactions facilitate the formation of heterocyclic compounds, which are crucial in medicinal chemistry .
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of kinases and phosphatases, leading to changes in gene expression. The compound also impacts cellular metabolism by altering the activity of metabolic enzymes, resulting in changes in the levels of metabolites. These effects can lead to alterations in cell function, including cell proliferation and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to enzymes, leading to either inhibition or activation of their activity. For example, it can inhibit the activity of certain kinases, thereby affecting downstream signaling pathways. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its activity. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing metabolic activity and promoting cell survival. At high doses, it can exhibit toxic effects, including cellular damage and apoptosis. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which catalyzes its metabolism into different metabolites. These metabolites can further participate in biochemical reactions, affecting metabolic flux and the levels of other metabolites. The compound’s interaction with cofactors also plays a role in its metabolic activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can influence its activity and effects on cellular function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. Its localization within the cell can affect its interactions with biomolecules and its overall function .
Eigenschaften
IUPAC Name |
2-cyano-N-ethyl-N-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-2-13(11(14)8-9-12)10-6-4-3-5-7-10/h3-7H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXNPGHABYNZUBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50640834 | |
| Record name | 2-Cyano-N-ethyl-N-phenylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50640834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
922178-99-2 | |
| Record name | 2-Cyano-N-ethyl-N-phenylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50640834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-cyano-N-ethyl-N-phenylacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Chloro-2-methylthieno[3,2-d]pyrimidine](/img/structure/B1358755.png)




![2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-amine](/img/structure/B1358775.png)






